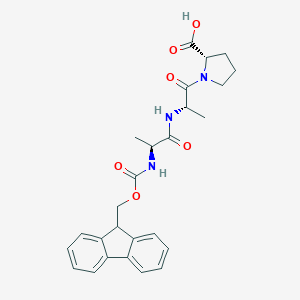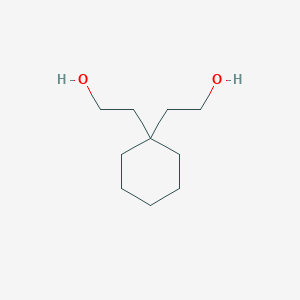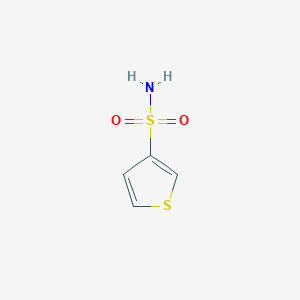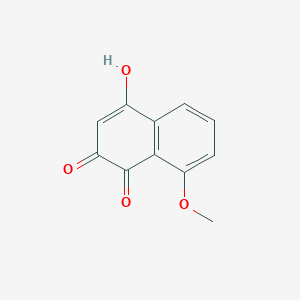
Fmoc-Ala-Ala-Pro-OH
Vue d'ensemble
Description
“Fmoc-Ala-Ala-Pro-OH” is a compound that includes an Fmoc-protected alanine derivative . This compound is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
Synthesis Analysis
“this compound” is commonly used as a building block in the preparation of triazolopeptides and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C26H29N3O6 . The inherent hydrophobicity and aromaticity of the Fmoc group promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The Fmoc group in “this compound” can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The reaction mixture can be cooled and acidified with 10% HCl to give a white solid .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 479.52 . Its physical properties include a density of 1.3±0.1 g/cm3, a boiling point of 544.1±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .Applications De Recherche Scientifique
Synthèse peptidique
Fmoc-Ala-Ala-Pro-OH est couramment utilisé comme élément constitutif dans la synthèse peptidique. Son groupe protecteur Fmoc (9-fluorenylméthoxycarbonyle) permet la synthèse peptidique en phase solide (SPPS). Les chercheurs l'utilisent pour construire des peptides plus longs en ajoutant séquentiellement des acides aminés. La flexibilité de la chaîne latérale de l'alanine facilite l'élongation de la chaîne peptidique .
Triazolopeptides
Les triazolopeptides sont une classe de composés bioactifs ayant des applications diverses, notamment des propriétés antimicrobiennes, anticancéreuses et antivirales. This compound sert de composant clé dans la préparation des triazolopeptides. Ces peptides contiennent un cycle triazole, ce qui améliore leur stabilité et leur activité biologique .
Azapeptides
Les azapeptides sont des analogues de peptides naturels où un atome de carbone remplace un atome d'azote dans la chaîne peptidique principale. This compound contribue à la synthèse des azapeptides. Ces peptides modifiés présentent des propriétés modifiées, telles qu'une stabilité protéolytique améliorée et une affinité de liaison modifiée .
Peptides de porphyrine bis-cationiques
Les chercheurs utilisent this compound dans la synthèse de peptides de porphyrine bis-cationiques. Ces composés combinent des porphyrines cationiques (qui ont des applications en thérapie photodynamique) avec des peptides. Les conjugués résultants peuvent cibler sélectivement les cellules cancéreuses et améliorer l'efficacité de la thérapie photodynamique .
Systèmes d'administration de médicaments
La structure unique de this compound le rend approprié pour la conception de systèmes d'administration de médicaments. En incorporant ce composé dans des molécules porteuses, les chercheurs peuvent améliorer la solubilité, la stabilité et l'administration ciblée des médicaments vers des tissus ou des cellules spécifiques .
Études structurales et analyse conformationnelle
This compound est précieux pour étudier la conformation des peptides et les structures secondaires. Les chercheurs l'utilisent comme peptide modèle pour étudier les conformations hélicoïdales, en feuillets β ou en virages. Des techniques comme la spectroscopie de dichroïsme circulaire (CD) et la résonance magnétique nucléaire (RMN) fournissent des informations sur ses schémas de repliement .
Mécanisme D'action
Target of Action
Fmoc-Ala-Ala-Pro-OH is a tripeptide derivative used in peptide synthesis . The primary targets of this compound are the amino groups of the N-terminal amino acid in a peptide chain . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group for these amino groups during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . This mechanism involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . The Fmoc group can be removed under basic conditions to obtain the free amine, which can then be used for further conjugations .
Biochemical Pathways
This compound plays a crucial role in solid-phase peptide synthesis (SPPS), a process that facilitates the stepwise elongation of peptide chains . It interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid, enabling the controlled and sequential addition of amino acids to the growing peptide chain .
Result of Action
The result of this compound’s action is the successful synthesis of a peptide chain with the desired sequence of amino acids . By protecting the amino group of the N-terminal amino acid and allowing for its selective deprotection, this compound ensures the correct order of amino acids in the peptide chain and prevents unwanted side reactions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment significantly impacts the compound’s action. Additionally, temperature can affect the rate of the reactions involved in peptide synthesis. The stability of this compound under different conditions would also influence its efficacy in peptide synthesis.
Safety and Hazards
When handling “Fmoc-Ala-Ala-Pro-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
“Fmoc-Ala-Ala-Pro-OH” is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
Analyse Biochimique
Biochemical Properties
Fmoc-Ala-Ala-Pro-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides in a stepwise manner . The Fmoc group temporarily masks the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process . This compound interacts with various enzymes and proteins involved in peptide synthesis, although the specific biomolecules it interacts with can vary depending on the context of the synthesis .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. By facilitating the creation of peptides, it indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the peptides being synthesized.
Molecular Mechanism
The molecular mechanism of this compound involves the temporary protection of the N-terminal amino group during peptide synthesis . The Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions . This allows for the controlled and sequential addition of amino acids to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is labile under basic conditions, meaning it can be removed when desired to allow for further reactions . Information on the product’s stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, although the specific enzymes can vary depending on the context of the synthesis. The compound itself is not metabolized, but the peptides it helps create can be involved in various metabolic pathways.
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-15(23(30)27-16(2)24(31)29-13-7-12-22(29)25(32)33)28-26(34)35-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,15-16,21-22H,7,12-14H2,1-2H3,(H,27,30)(H,28,34)(H,32,33)/t15-,16-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUOECKRMVYVFQ-WCJKSRRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570965 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161220-53-7 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)

![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)




![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)



